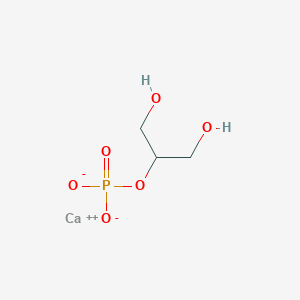

Calcium Glycerophosphate

Descripción

Historical Perspectives on Glycerophosphate Research and its Biological Recognition

Glycerophosphate, a fundamental molecule in cellular metabolism, has been the subject of extensive research that has gradually unveiled its multifaceted roles in biochemistry. Early studies focused on its central role as a building block for glycerophospholipids, which are the primary components of cellular membranes in bacteria and eukaryotes. wikipedia.orgaocs.org The pathway of phosphatidic acid biosynthesis, where glycerol-3-phosphate is acylated, was first described decades ago, establishing the foundational knowledge of lipid synthesis. aocs.org

The biological recognition of glycerophosphate expanded beyond lipid metabolism with its discovery as a component of bacterial cell wall polymers known as teichoic acids in Gram-positive bacteria. mdpi.comnih.gov These polymers are crucial for various aspects of bacterial physiology and virulence. mdpi.com More recently, a significant discovery identified α-glycerophosphate as a post-translational modification on a protein in Neisseria meningitidis, marking the first observation of this modification on a prokaryotic or eukaryotic protein. portlandpress.com This finding opened new avenues for understanding the functional repertoire of glycerophosphates. Furthermore, research has demonstrated the presence of glycerol (B35011) phosphate-containing glycans in mammals, specifically on α-dystroglycan, highlighting its evolutionary conservation and suggesting important biological roles that are still being elucidated. mdpi.com The use of radiolabeled sodium glycerophosphate, such as with P32, has been a valuable tool in studying the metabolic fate and incorporation of glycerophosphate into biological molecules like phospholipids (B1166683). cdnsciencepub.com

Stereoisomerism and Biochemical Significance of Glycerophosphate Isomers

Glycerophosphate exists in different isomeric forms, with their stereochemistry playing a critical role in their biological functions. The main isomers are sn-glycerol-1-phosphate (B1203117), sn-glycerol-3-phosphate, and β-glycerophosphate (glycerol-2-phosphate). mdpi.commdpi.com The sn-glycerol-1-phosphate and sn-glycerol-3-phosphate are enantiomers, meaning they are non-superimposable mirror images of each other, which arises from the chiral nature of the central carbon of the glycerol backbone upon phosphorylation at the C1 or C3 position. wikipedia.orgnih.gov In contrast, β-glycerophosphate, where the phosphate (B84403) group is attached to the second carbon of the glycerol backbone, is not chiral. wikipedia.org

The biochemical significance of these isomers is most strikingly illustrated by the "lipid divide" between archaea and the other two domains of life, bacteria and eukarya. wikipedia.org Archaea utilize sn-glycerol-1-phosphate as the backbone for their membrane ether lipids, which is synthesized by the enzyme sn-glycerol-1-phosphate dehydrogenase. wikipedia.orgwikipedia.orgnih.gov Conversely, bacteria and eukaryotes use sn-glycerol-3-phosphate for their membrane ester lipids, produced by the action of glycerol-3-phosphate dehydrogenase. wikipedia.orgoup.com sn-Glycerol-3-phosphate is a key intermediate in glycolysis and lipid metabolism, being synthesized from dihydroxyacetone phosphate (DHAP). wikipedia.orgmedchemexpress.com

β-glycerophosphate is less common but serves important biological roles. wikipedia.org It is known to be an inhibitor of serine/threonine phosphatases and is often used in research to preserve the phosphorylation state of proteins in cell lysates. wikipedia.orgneolab.desigmaaldrich.com It can also serve as a source of phosphate for cellular processes and is used in culture media to promote osteogenic differentiation. wikipedia.orgsigmaaldrich.commedchemexpress.com

Table 1: Key Glycerophosphate Isomers and Their Biochemical Roles

| Isomer | Chirality | Key Biological Roles | Domain(s) of Life |

|---|---|---|---|

| sn-Glycerol-1-phosphate | Chiral (S-configuration) | Backbone of membrane ether lipids. wikipedia.orgnih.govnih.gov | Archaea |

| sn-Glycerol-3-phosphate | Chiral (R-configuration) | Backbone of membrane ester lipids; intermediate in glycolysis and lipid metabolism. wikipedia.orgmdpi.commedchemexpress.com | Bacteria, Eukaryotes |

| β-Glycerophosphate (Glycerol-2-phosphate) | Achiral | Serine/threonine phosphatase inhibitor; phosphate source. wikipedia.orgneolab.desigmaaldrich.com | Used in biological research across domains |

Prebiotic Origins and Evolutionary Implications of Glycerophosphates in Early Biological Systems

The origin of glycerophosphates is a critical question in understanding the emergence of life, as they are essential for the formation of protocell membranes. nih.gov Plausible prebiotic syntheses of glycerol and its phosphorylated derivatives have been demonstrated under conditions simulating the early Earth. nih.govrsc.org These include reactions in hydrothermal settings and the use of condensing agents like cyanamide. nih.govmdpi.com It is also theorized that glycerol could have been delivered to the early Earth by meteorites. nih.gov

A central puzzle in prebiotic chemistry is the "glycerol phosphate problem," which questions how the stereospecificity observed in modern biological membranes arose. researchgate.net One hypothesis suggests that the initial synthesis of glycerol phosphate was non-chiral, resulting in a mixture of sn-glycerol-1-phosphate and sn-glycerol-3-phosphate. encyclopedia.pub These racemic mixtures could have been used in the formation of the first cell membranes. encyclopedia.pub The subsequent evolution of specific enzymes, namely G1PDH and G3PDH, would have then led to the selection of one enantiomer over the other in different lineages, leading to the aforementioned lipid divide. researchgate.netencyclopedia.pub

The prebiotic formation of glycerophosphates is thought to have been a key step towards the assembly of more complex phospholipids, which are crucial for forming stable vesicles that could encapsulate the machinery for life. mdpi.comacs.org The study of how these simple organophosphates could have formed and self-assembled into primitive membranes provides insights into the transition from a non-living chemical world to the first biological entities. mdpi.comnih.gov

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

calcium;1,3-dihydroxypropan-2-yl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.Ca/c4-1-3(2-5)9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHRFSOMMCWGSO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)OP(=O)([O-])[O-])O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7CaO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17181-54-3 (Parent) | |

| Record name | Calcium 2-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048962 | |

| Record name | 1,3-Dihydroxypropan-2-yl dihydrogen phosphate calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Details | MSDS | |

| Record name | Calcium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

27214-00-2, 58409-70-4 | |

| Record name | Calcium glycerophosphate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium 2-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Dihydroxypropan-2-yl dihydrogen phosphate calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium 1,3-hydroxypropyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM 2-GLYCEROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y56W30YB7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes at 170 | |

| Details | MSDS | |

| Record name | Calcium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Calcium Glycerophosphate in Fundamental Metabolic Pathways

Role in Glycerophospholipid and Triacylglycerol Biosynthesis

Glycerol-3-phosphate is the primary starting material for the de novo synthesis of glycerolipids. wikipedia.org This process, often referred to as the Kennedy pathway, is the main route for producing phosphatidic acid, which is a precursor to both triacylglycerols (the primary form of energy storage) and glycerophospholipids (essential components of all biological membranes). aocs.orgnih.govmdpi.com The pathway begins with G3P and involves sequential acylation steps to build the lipid structure. nih.govnih.gov

The synthesis of phosphatidic acid is a cornerstone of lipid metabolism, providing the central intermediate required for the production of all glycerophospholipids and storage fats. nih.gov The universal pathway for its de novo creation starts with glycerol-3-phosphate and consists of two sequential acylation reactions. nih.govnih.gov

The first committed and rate-limiting step is the esterification of glycerol-3-phosphate at the sn-1 position. aocs.orgresearchgate.net This reaction is catalyzed by the enzyme glycerol-3-phosphate acyltransferase (GPAT), which transfers a fatty acyl group from a fatty acyl-CoA molecule to G3P, forming 1-acylglycerol-3-phosphate, more commonly known as lysophosphatidic acid (LPA). aocs.orgnih.govresearchgate.net

In the second step, the newly formed lysophosphatidic acid is promptly acylated at the sn-2 position. nih.gov This reaction is catalyzed by 1-acylglycerol-3-phosphate acyltransferase (AGPAT), which adds a second fatty acyl-CoA, yielding 1,2-diacyl-sn-glycerol-3-phosphate, or phosphatidic acid (PA). aocs.orgnih.gov Once synthesized, phosphatidic acid can be directed toward the synthesis of various glycerophospholipids or dephosphorylated to diacylglycerol (DAG), a precursor for triacylglycerol synthesis. aocs.orgmdpi.com An alternative, though less predominant, pathway to LPA formation involves the acylation of dihydroxyacetone phosphate (B84403) (DHAP) to form 1-acyl-DHAP, which is then reduced to LPA. aocs.orgresearchgate.net

The formation of glycerolipids is orchestrated by a family of acyltransferase enzymes, principally the glycerol-3-phosphate acyltransferases (GPATs) and the 1-acylglycerol-3-phosphate acyltransferases (AGPATs). mdpi.com These enzymes are responsible for incorporating fatty acids into the glycerol (B35011) backbone, thereby determining the initial fatty acid composition of newly synthesized lipids. mdpi.com

Glycerol-3-phosphate Acyltransferase (GPAT) Isoforms: GPATs catalyze the initial, rate-limiting step in glycerolipid synthesis. nih.govresearchgate.net In mammals, four distinct GPAT isoforms (GPAT1-4) have been identified, each encoded by a separate gene and exhibiting different properties and tissue distributions. aocs.orgresearchgate.net They are broadly categorized based on their subcellular location and sensitivity to sulfhydryl-alkylating agents like N-ethylmaleimide (NEM). mdpi.com Mitochondrial GPATs (GPAT1 and GPAT2) are resistant to NEM, while the endoplasmic reticulum-associated GPATs (GPAT3 and GPAT4) are NEM-sensitive. mdpi.commdpi.com GPAT1 is highly expressed in the liver and plays a critical role in hepatic triacylglycerol synthesis. aocs.org

1-Acylglycerol-3-phosphate Acyltransferase (AGPAT) Isoforms: AGPATs catalyze the second step, converting lysophosphatidic acid to phosphatidic acid. aocs.org At least five distinct AGPAT isoforms have been characterized, with a total of eleven proteins annotated as AGPATs based on conserved structural motifs. aocs.org AGPAT1 and AGPAT2 are the most well-established isoforms. mdpi.com AGPAT2 is crucial for adipose tissue development, while AGPAT1 is highly expressed in the testis. nih.gov Other isoforms, such as AGPAT3, are expressed more ubiquitously and may have dual roles in both de novo synthesis and phospholipid remodeling. aocs.org

Below is a data table summarizing key mammalian acyltransferase isoforms involved in phosphatidic acid synthesis.

| Enzyme Family | Isoform | Primary Subcellular Localization | Key Characteristics & Tissue Expression |

| GPAT | GPAT1 | Mitochondrial Outer Membrane | NEM-resistant; highly expressed in liver; crucial for hepatic triglyceride synthesis. aocs.orgresearchgate.netmdpi.com |

| GPAT2 | Mitochondrial Outer Membrane | NEM-resistant; associated with tumorigenesis and spermatogenesis. mdpi.com | |

| GPAT3 (AGPAT9) | Endoplasmic Reticulum | NEM-sensitive; ubiquitously expressed; activity increased by PPARγ. researchgate.netmdpi.combioscientifica.com | |

| GPAT4 | Endoplasmic Reticulum | NEM-sensitive; anchored in the ER membrane; directs glycerolipid synthesis in macrophages. researchgate.netnih.gov | |

| AGPAT | AGPAT1 | Endoplasmic Reticulum | Highest expression in testis, pancreas, and adipose tissue. nih.gov |

| AGPAT2 | Endoplasmic Reticulum | Highest expression in adipose tissue; mutations cause congenital lipodystrophy. nih.gov | |

| AGPAT3 | Endoplasmic Reticulum | Ubiquitously expressed, high in testis and pancreas; prefers oleoyl-CoA. aocs.org | |

| AGPAT4 | Mitochondrial Outer Membrane | Participates in de novo phospholipid biosynthesis. researchgate.net | |

| AGPAT5 | Mitochondrial Outer Membrane | Located on the outer mitochondrial membrane. researchgate.net |

The synthesis of glycerolipids is a highly compartmentalized process, with acyltransferase activities localized primarily to the endoplasmic reticulum (ER) and mitochondria. aocs.org This spatial separation allows for distinct regulation and channeling of lipid precursors into different metabolic fates. GPAT activity is found in both the mitochondrial outer membrane and the ER. aocs.orgresearchgate.net In most tissues, the mitochondrial activity accounts for about 10% of the total, but this can rise to 50% in the liver. aocs.org The ER-localized GPATs (GPAT3, GPAT4) and most AGPAT isoforms ensure that phosphatidic acid is readily available for the synthesis of bulk cellular phospholipids (B1166683) and triacylglycerols, which are also processed in the ER. nih.govmdpi.com In contrast, mitochondrial GPATs (GPAT1, GPAT2) and AGPATs (AGPAT4, AGPAT5) suggest that phosphatidic acid can also be synthesized in situ within mitochondria. researchgate.net

The regulation of these enzymes is complex, occurring at both transcriptional and post-translational levels. For instance, the expression of GPAT1 is transcriptionally upregulated by the transcription factor SREBP-1c in response to insulin, linking carbohydrate metabolism to fat storage. mdpi.com GPAT3 expression is increased by the nuclear receptor PPARγ, a key regulator of adipogenesis. mdpi.com Enzyme activity is also allosterically regulated by substrate availability, such as the cellular concentrations of glycerol-3-phosphate and fatty acyl-CoAs. aocs.org

Acyltransferase Involvement in Glycerolipid Formation (e.g., Glycerol-3-phosphate Acyltransferase (GPAT) Isoforms, 1-Acylglycerol-3-phosphate Acyltransferase (AGPAT) Isoforms)

Participation in Cellular Energy Metabolism and Redox Balance

Beyond its role in lipid synthesis, glycerol-3-phosphate is a critical participant in cellular energy metabolism through the glycerol phosphate shuttle. This shuttle is one of two primary systems (the other being the malate-aspartate shuttle) used by cells to transfer reducing equivalents from the cytoplasm into the mitochondria. wikipedia.org The process is essential for maintaining the cellular redox state, specifically by regenerating NAD+ from the NADH produced during glycolysis. wikipedia.orgnih.gov This regeneration is vital for sustaining a high rate of glycolysis, particularly in tissues with high energy demands like skeletal muscle and the brain. wikipedia.org

The inner mitochondrial membrane is impermeable to NADH, meaning the NADH generated by glycolysis in the cytoplasm cannot directly enter the mitochondria to deliver its electrons to the electron transport chain (ETC). wikipedia.org The glycerol phosphate shuttle provides an indirect mechanism to accomplish this transfer. aklectures.com The shuttle consists of two distinct glycerol-3-phosphate dehydrogenase enzymes acting in sequence. wikipedia.org

The process begins in the cytoplasm, where cytosolic glycerol-3-phosphate dehydrogenase (cGPD or GPD1) transfers electrons from NADH to dihydroxyacetone phosphate (DHAP), a glycolytic intermediate. wikipedia.orgresearchgate.net This reaction reduces DHAP to glycerol-3-phosphate and simultaneously oxidizes NADH to NAD+, which can then be reused in glycolysis. wikipedia.orgontosight.ai The newly formed G3P, being a small molecule, can freely diffuse across the outer mitochondrial membrane into the intermembrane space. wikipedia.org

There, it is acted upon by the second enzyme of the shuttle, mitochondrial glycerol-3-phosphate dehydrogenase (mGPD or GPD2). This enzyme is bound to the outer surface of the inner mitochondrial membrane. wikipedia.orgphysiology.org It oxidizes G3P back to DHAP, which then diffuses back into the cytoplasm to continue the cycle. wikipedia.org Crucially, mGPD transfers the electrons from G3P to an enzyme-bound flavin adenine (B156593) dinucleotide (FAD) molecule, forming FADH2. wikipedia.org This FADH2 then donates the electrons directly to Coenzyme Q (ubiquinone) in the electron transport chain, bypassing Complex I. wikipedia.orgsketchy.com

The Glycerol Phosphate Shuttle System for Cytoplasmic NADH Regeneration

Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPD) and FADH₂ Contribution to Oxidative Phosphorylation

A key metabolic role of the glycerophosphate moiety from calcium glycerophosphate is its participation in the glycerol-3-phosphate shuttle. This shuttle is a vital mechanism for transferring reducing equivalents from cytosolic NADH, produced during glycolysis, into the mitochondria for energy production. The central enzyme in this process is the mitochondrial glycerol-3-phosphate dehydrogenase (mGPD, also known as GPD2), which is located on the outer surface of the inner mitochondrial membrane. wikipedia.orgnih.govplos.org

The shuttle operates in two main steps. First, a cytosolic, NAD-dependent glycerol-3-phosphate dehydrogenase (cGPDH or GPD1) converts dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, into glycerol-3-phosphate, oxidizing NADH to NAD+ in the process. wikipedia.orgresearchgate.net The glycerol-3-phosphate then diffuses through the outer mitochondrial membrane to the inner membrane, where it becomes the substrate for mGPD. wikipedia.orgnih.gov

Unlike its cytosolic counterpart, mGPD is a flavoprotein that uses flavin adenine dinucleotide (FAD) as a prosthetic group. wikipedia.orgnih.gov It catalyzes the irreversible oxidation of glycerol-3-phosphate back to DHAP. wikipedia.org During this reaction, electrons are transferred to the enzyme's FAD cofactor, reducing it to FADH₂. researchgate.net This FADH₂ then donates the electrons directly to the coenzyme Q (ubiquinone) pool within the electron transport chain (ETC). nih.govresearchgate.netmdpi.com From the CoQ pool, these electrons proceed to Complex III and beyond, contributing to the proton gradient that drives ATP synthesis via oxidative phosphorylation. plos.org

This pathway serves as a major link between carbohydrate and lipid metabolism and is a significant contributor of electrons to the mitochondrial respiratory chain. wikipedia.orgnih.gov The activity of mGPD is allosterically activated by calcium ions (Ca²⁺). nih.govuniprot.org Studies have shown that mGPDH activity is maximal at free calcium concentrations in the 350 nM to 1 μM range. nih.gov Therefore, this compound provides both the substrate (glycerol-3-phosphate) for the enzyme and the Ca²⁺ ions that enhance its catalytic activity, thereby promoting the flow of electrons into the ETC and supporting cellular respiration. nih.govfrontiersin.org

Linkages to Glycolysis and Overall Cellular Bioenergetics

The impact of glycerophosphate on cellular bioenergetics has been investigated in various cell types, with notable findings in vascular smooth muscle cells (VSMCs). A study on primary human aortic smooth muscle cells (HAoSMCs) treated with β-glycerophosphate revealed significant alterations in mitochondrial function. researchgate.net The treatment led to an increase in basal respiration, ATP production, and maximal respiration, indicating a shift towards a more oxidative metabolic phenotype. researchgate.net However, in a different experimental context, high concentrations of calcium and phosphate (CaP) were shown to decrease mitochondrial respiration and glycolysis in VSMCs, suggesting that the metabolic effects can be influenced by the specific cellular conditions and the form in which the substrates are delivered. frontiersin.org

The table below summarizes the observed effects of β-glycerophosphate on the bioenergetic profile of human aortic smooth muscle cells.

| Bioenergetic Parameter | Effect of β-Glycerophosphate Treatment | Significance |

|---|---|---|

| Basal Respiration | Increased | Suggests higher baseline mitochondrial activity. researchgate.net |

| ATP Production | Increased | Indicates enhanced mitochondrial ATP synthesis. researchgate.net |

| Maximal Respiration | Increased | Shows a greater capacity for mitochondrial respiration under stress. researchgate.net |

| Proton Leak | Increased | Points to changes in mitochondrial coupling. researchgate.net |

| Coupling Efficiency | Decreased | Reflects a lower proportion of oxygen consumption being used for ATP synthesis. researchgate.net |

| Glycolytic Function | Unchanged | Indicates the metabolic shift is specific to mitochondrial respiration. researchgate.net |

Metabolic Rerouting and Bioenergetic Profile Alterations by Glycerophosphate

The introduction of glycerophosphate can induce significant metabolic rerouting, primarily by activating the glycerol-3-phosphate shuttle as an alternative pathway for cytosolic NADH oxidation. This rerouting has profound effects on the cell's bioenergetic profile. Instead of relying solely on the malate-aspartate shuttle or lactate (B86563) production to regenerate NAD⁺, cells can channel reducing equivalents into the electron transport chain via FADH₂, bypassing Complex I. researchgate.net

This metabolic flexibility is crucial for adapting to different energy demands and substrate availability. In human aortic smooth muscle cells, treatment with β-glycerophosphate was found to trigger a distinct alteration of the cellular bioenergetics. researchgate.net The study demonstrated that while the compound did not affect glycolysis, it significantly enhanced mitochondrial respiration parameters. researchgate.net This suggests a metabolic rerouting where the cells become more reliant on oxidative phosphorylation for energy, adopting a more oxidative and less glycolytic phenotype. researchgate.net This shift is driven by the increased substrate availability for mGPDH, which boosts electron flow through the ETC. researchgate.netresearchgate.net

The table below details the changes in oxygen consumption rate (OCR) in human aortic smooth muscle cells after 24-hour treatment with β-glycerophosphate, as observed in a key study.

| OCR Parameter | Control (Normalized a.u.) | β-Glycerophosphate (Normalized a.u.) | Reference |

|---|---|---|---|

| Basal Respiration | ~100 | ~125 | helmholtz-munich.de |

| ATP Production | ~75 | ~95 | helmholtz-munich.de |

| Maximal Respiration | ~175 | ~225 | helmholtz-munich.de |

These alterations underscore the capacity of glycerophosphate to act as a metabolic modulator, rerouting substrate flow and reconfiguring the cell's energy-generating machinery, which may be a contributing factor to cellular processes like the phenotypic switching of VSMCs. researchgate.net

Involvement in Nucleotide and Carbohydrate Metabolism in Model Systems

The influence of this compound extends to the core pathways of carbohydrate and, by extension, nucleotide metabolism. Its most direct link to carbohydrate metabolism is its connection to glycolysis through the intermediate dihydroxyacetone phosphate (DHAP). wikipedia.orgresearchgate.net DHAP can either continue through the glycolytic pathway or be converted to glycerol-3-phosphate, thus linking glucose breakdown directly to mitochondrial respiration and lipid synthesis. researchgate.netmdpi.com

In various model systems, the activity of the glycerol-3-phosphate shuttle has been shown to be critical for metabolic homeostasis. In Arabidopsis, for example, disruption of the shuttle leads to an increased NADH/NAD⁺ ratio, altered metabolite profiles, and impaired stress responses, highlighting its role in maintaining cellular redox balance. nih.gov This redox state is a critical regulator of numerous metabolic pathways, including the pentose (B10789219) phosphate pathway, which is responsible for producing the ribose-5-phosphate (B1218738) precursor for nucleotide synthesis.

Furthermore, studies in skeletal muscle have identified mGPDH as a critical regulator of myoblast differentiation and muscle regeneration by controlling mitochondrial biogenesis. embopress.org In neutrophils, which rely heavily on glycolysis, the glycerol-3-phosphate shuttle is crucial for maintaining the mitochondrial membrane potential, demonstrating its importance in regulating aerobic glycolysis in specialized cell types. plos.org In the context of total parenteral nutrition, this compound has been shown to be an efficient source of both calcium and phosphorus, supporting proper bone mineralization in piglets, which points to its systemic metabolic integration. nih.gov While direct studies on the effect of this compound on nucleotide synthesis pathways are limited, its role in modulating the cellular redox state and linking to central carbon metabolism provides a clear, albeit indirect, connection. nih.gov

Enzymatic Roles and Catalysis Modulated by Glycerophosphate

Alkaline Phosphatase (ALP) Activity and Orthophosphate Generation

Alkaline phosphatase (ALP) is a key enzyme that utilizes glycerophosphate as a substrate to generate orthophosphate ions (Pi). mdpi.comresearchgate.net This hydrolytic activity is fundamental to processes such as bone mineralization. researchgate.netahajournals.org The enzyme-assisted mineralization process is initiated by ALP, which cleaves the phosphate (B84403) from glycerophosphate, thereby increasing the local concentration of orthophosphate ions available to react with calcium. nih.govmdpi.com

The mechanism of hydrolysis of beta-glycerophosphate by ALP involves a complex interplay between the enzyme, substrate, and cofactors like Mg2+ and Zn2+. nih.gov The reaction proceeds through the formation of a phosphoseryl intermediate on the enzyme. annualreviews.org Kinetic studies have shown that the catalytic activity of ALP is influenced by pH, with an optimal range typically in the alkaline region. researchgate.netnih.gov The binding of the substrate and the activating Mg2+ ions occur independently across a range of pH values. nih.gov

The rate of orthophosphate generation by ALP can be modulated by the initial concentration of the glycerophosphate substrate. mdpi.com Research has shown that increasing the substrate concentration leads to a higher rate of enzymatic activity up to a certain point, after which it plateaus. mdpi.com This controlled release of orthophosphate is a critical factor in initiating and sustaining the mineralization process. mdpi.com

Enzymatic Regulation of Calcium Phosphate Mineralization

The enzymatic activity of ALP on glycerophosphate is a central regulatory mechanism in the formation of calcium phosphate minerals. mdpi.comahajournals.org By controlling the local supersaturation of phosphate ions, ALP dictates the initiation and progression of mineralization. This enzymatic control allows for the formation of calcium phosphate phases under physiological conditions of temperature and pH. mdpi.com

Mechanistic Insights into Nucleation and Growth of Calcium Phosphate Phases (e.g., Amorphous Calcium Phosphate, Hydroxyapatite)

The enzymatic hydrolysis of glycerophosphate by ALP provides the necessary phosphate ions for the nucleation and growth of various calcium phosphate phases, including amorphous calcium phosphate (ACP) and the more crystalline hydroxyapatite (B223615) (HA). ahajournals.orgnih.gov The process often begins with the formation of ACP, a metastable precursor, which then transforms into the more stable HA. nih.govnih.govpnas.org

The initial step involves the enzymatic release of orthophosphates, which, in the presence of calcium ions, leads to the formation of ACP nanoparticles. nih.gov These amorphous particles can then serve as nuclei for the growth of HA crystals. nih.govacs.org Studies have shown that in the absence of enzymatic activity, the mineralization process is significantly slower and may result in different mineral morphologies. researchgate.net The enzymatic approach allows for a more controlled and biomimetic mineralization process, mimicking the natural formation of bone and other mineralized tissues. mdpi.comnih.gov The transformation of ACP to HA is a critical step, and several distinct stages have been observed, starting with amorphous calcium phosphate, followed by poorly formed hydroxyapatite, and finally, well-defined hydroxyapatite crystals. nih.gov

Influence of Enzyme Concentration, pH, and Ion Interactions on Mineral Formation Pathways

The pathway of calcium phosphate mineral formation is highly sensitive to several factors, including enzyme concentration, pH, and the presence of other ions.

Enzyme Concentration: The concentration of ALP directly influences the rate of orthophosphate generation and, consequently, the rate of mineralization. mdpi.comresearchgate.net Higher enzyme concentrations can lead to a more rapid formation of mineral phases.

pH: The pH of the environment plays a crucial role in both the enzymatic activity of ALP and the stability of different calcium phosphate phases. researchgate.netrsc.org ALP activity is pH-dependent, with optimal activity typically observed at alkaline pH values. researchgate.netannualreviews.org The pH also affects the deprotonation state of phosphoric acid, influencing which phosphate ions are available to interact with calcium and thus determining the type of calcium phosphate that forms. opendentistryjournal.com For instance, at lower pH, the formation of dicalcium phosphate dihydrate (DCPD) may be favored as an intermediate phase before transforming to HA. nih.gov

Ion Interactions: The presence of other ions, such as magnesium (Mg2+) and carbonate (CO32-), can significantly impact the mineralization process. Mg2+ is a known cofactor for ALP, enhancing its enzymatic activity. nih.gov Carbonate ions can be incorporated into the hydroxyapatite lattice, forming carbonated hydroxyapatite, which is a key component of bone mineral. mdpi.comnih.gov The interaction between these various ions and the enzymatically generated orthophosphates contributes to the complexity and specificity of the resulting mineral phase. mdpi.comnih.gov

Chiral Catalysis and Enantioselective Reactions involving Glycerophosphate Derivatives

Beyond its role in biomineralization, derivatives of glycerophosphate have emerged as valuable tools in the field of asymmetric catalysis. Chiral sodium glycerophosphates have been successfully employed as organocatalysts in enantioselective reactions, such as the Michael addition of methyl malonate to chalcones. mdpi.comnih.govresearchgate.net

These reactions yield products with high enantiomeric excesses, demonstrating the potential of glycerophosphate-based catalysts to control the stereochemical outcome of a reaction. mdpi.comresearchgate.net The catalytic activity is attributed to the chiral environment created by the glycerophosphate derivative, which can preferentially stabilize one transition state over the other. mdpi.com Computational studies have been used to understand the reaction mechanism and the origins of the observed enantioselectivity. mdpi.comresearchgate.net The development of these catalysts opens new avenues for the synthesis of chiral molecules, which are of significant importance in pharmaceuticals and other areas of chemistry. researchgate.netdntb.gov.ua

Structural Characterization and Intermolecular Interactions of Calcium Glycerophosphate

Spectroscopic Analysis of Calcium Coordination Environment

Spectroscopic techniques offer a powerful lens through which the local atomic and electronic structure surrounding the calcium ion in calcium glycerophosphate can be scrutinized. This section focuses on the application of X-ray Absorption Near Edge Structure (XANES) spectroscopy to elucidate these details.

Calcium L-edge XANES Spectroscopy for Local Atomic Structure

Calcium L-edge XANES spectroscopy is a sensitive probe of the local coordination environment of calcium atoms. Studies have shown that the fine structure of the Ca L3,2-edges for this compound is unique and provides a fingerprint related to the local structure of the calcium atom. nih.goviucr.org The spectra are characterized by multiple peaks, a phenomenon attributed to the crystal field effects arising from the symmetry of the atoms surrounding the Ca2+ ion. researchgate.net In many calcium-containing compounds, the Ca2+ ion is in octahedral coordination, and the resulting crystal field splitting of the calcium 2p core levels gives rise to the distinct features observed in the XANES spectra. researchgate.netresearchgate.net The energy positions and relative intensities of these peaks are highly sensitive to the geometry and nature of the coordinating ligands. frontiersin.org

Comparative Structural Analysis with Other Calcium Salts

When comparing the Ca L3,2-edge XANES spectra of this compound with other calcium salts, distinct differences and similarities emerge, providing insights into their respective local structures. For instance, the spectra of this compound and calcium phosphate (B84403) have been observed to be very similar, suggesting a comparable local environment for the calcium atom in both compounds. iucr.org This is in contrast to the unique spectra observed for other salts like calcium fluoride (B91410) (CaF2), calcium carbonate (CaCO3), and calcium chloride dihydrate (CaCl2·2H2O), each of which displays a characteristic fine structure. nih.goviucr.org This uniqueness underscores the utility of Ca L-edge XANES as a tool to distinguish between different calcium-containing materials based on their local atomic arrangement. iucr.org The subtle variations in the pre-edge and main-edge features of the spectra can be correlated with differences in coordination number, bond lengths, and the electronegativity of the surrounding atoms. iucr.org

Interactions with Polymeric Systems and Biomaterials

This compound is frequently incorporated into polymeric systems and biomaterials to enhance their properties for applications such as bone tissue engineering. mdpi.com Its interactions within these matrices are multifaceted, involving chemical bonding, influence on network formation, and non-covalent interactions like hydrogen bonding.

Incorporation into Polymer Matrices (e.g., Polyurethanes)

This compound (GPCa) can be integrated into polyurethane (PU) matrices both as a filler and as a covalently bonded modifier. mdpi.com Due to the presence of hydroxyl groups in its chemical structure, GPCa can react with the isocyanate prepolymer during polyurethane synthesis, leading to its incorporation into the main polymer chain. mdpi.comnih.gov Spectroscopic analyses, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, have confirmed the formation of urethane (B1682113) bonds and indicated that GPCa is at least partially covalently bonded within the polyurethane structure. mdpi.comnih.gov However, some GPCa may remain unreacted and be enclosed within the polyurethane matrix as a filler. mdpi.comnih.gov The introduction of GPCa into polyurethanes has been shown to improve the material's suitability for bone tissue engineering by enhancing properties like bioactivity and mechanical strength. mdpi.com For instance, the tensile strength of GPCa-modified polyurethanes has been observed to increase compared to unmodified polyurethanes. mdpi.com

Table 1: Mechanical Properties of Unmodified and GPCa-Modified Polyurethanes

| Material | Tensile Strength (TSb) [MPa] | Elongation at Break (εb) [%] |

| Unmodified Polyurethane (PUR) | 12 | 390 ± 13 |

| GPCa-Modified Polyurethane (PUR-M) | 18 | 280 ± 15 |

Data sourced from a study on poly(ester ether urethane)s. mdpi.com

Influence on Polymer Network Formation and Gelation Mechanisms (e.g., Chitosan-Glycerophosphate Systems)

In chitosan-based hydrogel systems, this compound plays a crucial role in influencing the sol-gel phase transition, a key process for creating injectable scaffolds for tissue engineering. The addition of calcium β-glycerophosphate to chitosan (B1678972) solutions can induce gelation at physiological temperatures. mdpi.com The concentration of calcium β-glycerophosphate has a direct impact on the gelation temperature; an increase in its concentration leads to a reduction in the gelation temperature. mdpi.comresearchgate.net This effect is qualitatively similar to that observed with sodium β-glycerophosphate, although the phase transition temperatures are significantly lower when using the calcium salt. mdpi.comresearchgate.net

The mechanism of gelation is influenced by the type of cation in the glycerophosphate salt. Systems containing this compound have been shown to undergo gelation faster than those with magnesium or sodium glycerophosphate. nih.govnih.gov This is attributed to the insoluble form of this compound, which can act as additional aggregation nuclei, accelerating the formation of the polymer network. nih.govnih.gov The use of a higher concentration of calcium-β-glycerophosphate also leads to a shorter time required for the formation of the spatial structure of the polymer network. mdpi.com

Table 2: Effect of Calcium β-Glycerophosphate Concentration on Gelation Time of Chitosan Solutions at 37°C

| Sample | Concentration of Calcium β-Glycerophosphate (mol/dm³) | Time to Form Spatial Structure |

| Sample 3 | 0.1 | Shorter |

| Sample 4 | > 0.1 | Shorter |

| Sample 5 | > 0.1 | Shorter |

Qualitative data derived from a study on thermosensitive colloidal chitosan solutions. mdpi.com

Hydrogen Bonding and Structural Integration within Composite Materials

Hydrogen bonding plays a significant role in the structural integration of this compound within composite materials. The application of GPCa as a modifier in polyurethanes has been found to improve hydrogen-bond formation within the material. mdpi.com In chitosan systems, the gelation process involves several types of interactions, including hydrogen bonding. researchgate.net The polyol moiety of β-glycerophosphate creates a hydration layer around the chitosan molecules. researchgate.net As the temperature increases, the chitosan chains lose this hydration water, which facilitates stronger interactions between the polymer chains, including hydrogen bonding and hydrophobic interactions, leading to gel formation. researchgate.net

In other composite systems, such as those involving cellulose (B213188) acetate, the organic part of this compound, glycerol (B35011), can interact with the polymer matrix. frontiersin.org These interactions can influence the material's properties, such as porosity and crystallinity. frontiersin.org The formation of hydrogen bonds between surface-functionalized calcium phosphate particles and polymer chains in a PEG-PCL-PEG matrix has also been shown to facilitate the gelation process. dovepress.com The elaborate networks of calcium coordinations and hydrogen bondings are crucial for stabilizing the crystal structure of materials like beta-calcium glycerophosphate. nih.gov

Calcium Binding to Phospholipids (B1166683): Structural Studies of this compound Interactions

The interaction between calcium ions and phospholipids is a fundamental process in many biological systems, influencing membrane structure and function. To elucidate the nature of this binding, structural studies of this compound, a model compound, have been conducted. X-ray diffraction analysis of beta-calcium glycerophosphate (β-CaG) has provided significant insights into the coordination of calcium and the resulting molecular arrangement. nih.gov

Crystallographic studies have successfully determined the crystal structure of β-CaG, revealing a complex and well-organized three-dimensional network. These studies are crucial for understanding how calcium ions might interact with the phosphate and glycerol moieties of phospholipids in a biological context. nih.gov

Detailed Research Findings:

A key finding is the role of the β-glycerophosphate molecule as a bidentate ligand, meaning it binds to the calcium ion through two donor atoms. Two distinct bidentate coordination modes have been identified:

Coordination involving the glycerol O(1) atom and the phosphate O(22) atom. nih.gov

Coordination involving two phosphate oxygen atoms, O(22) and O(23). nih.gov

Each of the four independent calcium ions in the structure exhibits the same coordination geometry, which is described as a distorted pentagonal bipyramid. This coordination involves oxygen atoms from both the glycerol and phosphate groups of the glycerophosphate molecules. nih.gov

The crystal structure is characterized by the formation of infinite double layers. These layers are composed of alternating A/B molecules and C/D molecules, with calcium ions sandwiched between them. These double layers are arranged face-to-face and stack upon one another, forming a bilayer unit with a thickness of approximately 12.75 Å. nih.gov The stability of this intricate crystal lattice is maintained by an elaborate network of calcium coordinations and extensive hydrogen bonding between the layers. nih.gov Based on these detailed structural parameters, a potential model for the interaction between phospholipids and calcium ions has been proposed. nih.gov

Interactive Data Tables

Table 1: Crystal Data for Beta-Calcium Glycerophosphate (β-CaG)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2(1) |

| Cell Dimension (a) | 8.251(1) Å |

| Cell Dimension (b) | 13.038(3) Å |

| Cell Dimension (c) | 25.483(10) Å |

| Volume (V) | 2741.5(13) ų |

| Molecules per unit cell (Z) | 16 |

| Source: nih.gov |

Table 2: Calcium Ion Coordination in Beta-Calcium Glycerophosphate

| Feature | Description |

| Coordination Geometry | Distorted Pentagonal Bipyramid |

| Ligand Type | β-glycerophosphate (acting as a bidentate ligand) |

| Bidentate Coordination Modes | 1. Glycerol O(1) and Phosphate O(22) |

| 2. Phosphate O(22) and Phosphate O(23) | |

| Source: nih.gov |

Calcium Glycerophosphate in Advanced Biomaterial Design and Bio Mimetic Systems

Strategies for Enhancing Biomineralization and Bioactivity of Materials

The enhancement of biomineralization and bioactivity in materials intended for bone tissue engineering is a primary focus of current research. Calcium glycerophosphate plays a significant role in strategies aimed at achieving this, particularly in modifying polymeric scaffolds and participating in the enzymatic synthesis of nanocomposites.

Utilization as a Modifier to Stimulate Mineral Deposition in Polymeric Scaffolds

This compound is utilized as a modifier in polymeric scaffolds to encourage the deposition of minerals, a crucial step in bone regeneration. For instance, incorporating this compound into polyurethane (PU) matrices has been shown to improve the material's bioactivity. mdpi.com Studies have demonstrated that the presence of this compound in PU scaffolds leads to a significant increase in calcium deposition on the material's surface after being subjected to calcification studies. mdpi.com This enhanced mineral deposition is a key indicator of the material's potential to support bone growth.

The modification of polyurethanes with this compound has been found to result in scaffolds with favorable characteristics for bone tissue engineering. These modified scaffolds exhibit suitable pore sizes, ranging from 50 to 100 micrometers, and high porosity, approximately 82%, which are conducive to cell infiltration and nutrient transport. mdpi.com Furthermore, the incorporation of this compound has been shown to enhance the biocompatibility of the polyurethane material. mdpi.com

In another approach, gellan gum (GG), a naturally derived polymer, has been mineralized using a this compound solution. nih.gov The resulting mineralized GG hydrogels are considered suitable for bone tissue engineering applications. nih.gov The mechanism involves the release of alkaline phosphatase (ALP) entrapped within the GG hydrogel, which then contributes to bone formation. nih.gov

The following table summarizes the effects of this compound as a modifier in polymeric scaffolds:

| Polymer Matrix | Modifier | Key Findings |

| Polyurethane (PUR) | This compound (GPCa) | Increased calcium deposition, improved biocompatibility, suitable pore size (50-100 μm) and porosity (~82%). mdpi.com |

| Gellan Gum (GG) | This compound (CaGP) solution | Resulted in mineralized hydrogels suitable for bone tissue engineering. nih.gov |

Enzymatic Synthesis of Calcium Phosphate (B84403) Nanocomposites

A biomimetic approach for synthesizing calcium phosphate nanocomposites involves the use of enzymes, such as alkaline phosphatase, to mimic the natural biomineralization process. In this method, this compound serves as a substrate, providing the necessary phosphate ions for the formation of calcium phosphate phases. nih.gov

The enzymatic hydrolysis of glycerol-2-phosphate by alkaline phosphatase cleaves the phosphate group, leading to a localized increase in inorganic phosphate concentration. nih.gov This, in turn, triggers the precipitation of nanosized calcium phosphate phases, including calcium-deficient hydroxyapatite (B223615) (CDHA) and hydroxyapatite (HA). nih.gov The specific phase formed can be controlled by adjusting the reaction conditions, such as the initial calcium ion concentration and pH. For example, higher calcium concentrations and alkaline pH (pH > 9) favor the formation of HA, while a neutral pH of 7.5 primarily yields CDHA. nih.gov

The resulting calcium phosphate materials exhibit properties that are desirable for bone regeneration, such as a high surface area and a nanostructured morphology. nih.gov These bonelike materials are composed of globular-shaped agglomerates of round, platelike, and fibrelike crystallites with sizes ranging from 9 to 25 nanometers. nih.gov This enzymatic synthesis method offers a scalable and controlled way to produce bioactive nanocomposites for various biomedical applications.

Development of Hybrid Nanocomposites for Specific Applications

The unique properties of this compound have led to its use in the development of hybrid nanocomposites with tailored functionalities for specific applications, particularly in the medical and dental fields.

Nanosynthesis of Silver-Calcium Glycerophosphate Nanocomposites

A significant area of research has been the synthesis of nanocomposites combining silver nanoparticles (AgNPs) with this compound. cdmf.org.brnih.govresearchgate.net These hybrid materials are designed to possess both antimicrobial properties, conferred by the silver nanoparticles, and remineralization capabilities, provided by the calcium and phosphate ions from this compound. cdmf.org.brnih.gov This dual functionality makes them promising candidates for applications in preventing dental caries and other oral infections. cdmf.org.brnih.gov

The synthesis of these nanocomposites can be achieved through various methods, including "green" synthesis routes that utilize plant extracts as reducing and capping agents. cdmf.org.brnih.gov For example, extracts from different parts of the pomegranate have been successfully used to produce AgNPs that are then associated with β-calcium glycerophosphate. cdmf.org.br Alternatively, chemical reducing agents like sodium borohydride (B1222165) or sodium citrate (B86180) can be employed. nih.govresearchgate.net The choice of synthesis method and parameters, such as the concentration of silver, can influence the final properties of the nanocomposite. nih.govresearchgate.net

Characterization techniques such as UV-Vis absorption spectroscopy confirm the presence of silver in nanosized dimensions within the nanocomposites, typically showing a plasmonic band between 420 and 450 nm. nih.gov X-ray diffraction (XRD) analysis is used to identify the crystalline phases of both the silver nanoparticles and this compound within the composite structure. nih.govresearchgate.net

Characterization of Elemental Distribution and Anchorage within Nanocomposite Structures

Understanding the elemental distribution and how the different components are anchored within the nanocomposite structure is crucial for predicting its performance. Techniques like scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDX) are employed to visualize the morphology and map the distribution of elements such as silver, calcium, and phosphorus. nih.govacs.org

Studies have shown that the synthesis methods can lead to a successful anchorage between the silver nanoparticles and the this compound particles. nih.gov Chemical mapping reveals that silver, calcium, and phosphorus are co-located, demonstrating they are constituents of the Ag-CaGP nanocomposite. nih.gov In some cases, scanning transmission electron microscopy (STEM) combined with EDX mapping has shown a uniform distribution of silver ions within the plate-like crystals of the calcium phosphate structure. acs.org This intimate association between the antimicrobial agent and the remineralizing component is key to the nanocomposite's intended dual action.

The following table outlines the characterization of silver-calcium glycerophosphate nanocomposites:

| Characterization Technique | Information Obtained |

| UV-Vis Spectroscopy | Confirms the presence of nanosized silver nanoparticles. nih.gov |

| X-ray Diffraction (XRD) | Identifies the crystalline phases of AgNPs and CaGP. nih.govresearchgate.net |

| Scanning Electron Microscopy (SEM) | Visualizes the morphology of the nanocomposites. nih.gov |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Maps the elemental distribution of Ag, Ca, and P. nih.govacs.org |

| Scanning Transmission Electron Microscopy (STEM) | Provides high-resolution imaging of the nanocomposite structure. acs.org |

This compound as a Controlled Phosphate and Calcium Source in Defined Biological Media

This compound serves as a valuable component in defined biological media, acting as a controlled source of both phosphate and calcium ions. frontiersin.orgnih.gov This is particularly important in applications such as cell culture and total parenteral nutrition (TPN), where maintaining specific ion concentrations is critical for biological processes. frontiersin.orgnih.gov

Its higher solubility compared to other calcium phosphate salts makes it a preferable choice. drugbank.com In TPN solutions for piglets, this compound has been shown to be an efficient source of calcium and phosphorus, leading to significantly better bone mineralization compared to traditional sources like calcium gluconate and potassium phosphate. nih.gov The use of this compound in these solutions may help prevent the development of undermineralized bone. nih.gov

In cell culture media designed for calcification studies, this compound is used to provide the necessary ions for biomineralization experiments. frontiersin.org For example, a medium containing 10 mM of this compound can be used to study calcium-phosphate precipitation by bacteria. frontiersin.org The organic nature of the glycerophosphate molecule allows for a more controlled release of phosphate ions upon enzymatic cleavage, mimicking physiological conditions more closely.

Furthermore, this compound has been investigated for its potential to reduce the erosive effects of acidic beverages on tooth enamel. nih.gov By supplementing soft drinks with this compound, it can act as a source of calcium and phosphate ions that can help to buffer the pH and reduce enamel demineralization. nih.gov

Optimization of Culture Media for Cell Growth and Metabolic Processes

This compound (CGP), often in the form of β-glycerophosphate, is a critical supplement in cell culture media, particularly for inducing specific cellular processes like osteogenic differentiation and mineralization. nih.gov It serves as an organic source of phosphate, which is enzymatically released by cellular activity, such as by alkaline phosphatase (ALP), to increase the local concentration of inorganic phosphate ions. nih.gov This elevation of phosphate, along with calcium, is crucial for the formation of mineral deposits in cell culture systems. nih.gov

The optimization of culture media with this compound is tailored to the specific needs of the cell line and the desired outcome. bioprocess-eng.co.uk For instance, in the culture of mesenchymal stem cells (MSCs) and pre-osteoblasts, the addition of β-glycerophosphate is a standard practice to drive differentiation towards an osteoblastic lineage. nih.govtandfonline.com Studies have demonstrated that supplementing media with β-glycerophosphate and ascorbic acid induces the differentiation of MC3T3-E1 pre-osteoblasts. tandfonline.com Similarly, human osteoblastic cells derived from periosteum show accelerated calcification when the culture medium is supplemented with α-glycerophosphate. nih.gov The process is not merely a chemical precipitation event; it is intrinsically linked to biological activities, as inhibitors of protein and RNA synthesis effectively reduce mineral deposition. nih.gov

Research has explored various concentrations and combinations of supplements to enhance outcomes. One study on rat osteoblast-like cells used a supplementation of 5 mM of β-GP along with 1.8 mM of Ca²⁺ to induce mineralization. nih.gov Another investigation focusing on optimizing culture conditions for human MSCs in β-tricalcium phosphate (β-TCP) scaffolds utilized osteogenic supplements including β-glycerophosphate to promote uniform cell distribution and differentiation, particularly under perfusion culture conditions. nih.gov Interestingly, while essential for inducing mineralization, some studies have also focused on the removal of components like β-glycerol phosphate (BGP) from basal media in biopharmaceutical production to improve the quality attributes of the final product, such as reducing protein charge variant profiles, without negatively impacting productivity. tandfonline.com

The table below summarizes findings from various studies on the use of glycerophosphate in cell culture media optimization.

| Cell Type | Culture System | Key Media Supplement(s) | Observed Effect | Reference |

| Rat Osteoblast-like Cells | Monolayer Culture | 5 mM β-glycerophosphate, 1.8 mM Ca²⁺ | Induced mineralization, which was reduced by metabolic inhibitors. | nih.gov |

| Human Mesenchymal Stem Cells (hMSCs) | 3D β-TCP Scaffold | Dexamethasone, β-glycerophosphate, ascorbate | Perfusion culture improved cell distribution and ALP activity compared to static culture. | nih.gov |

| MC3T3-E1 Pre-osteoblasts | Lab-on-a-Chip | 10 mM β-glycerophosphate, 50 µg/ml L-ascorbic acid | Induced osteogenic differentiation and mineralization. | tandfonline.com |

| Human Periosteum-derived Osteoblastic Cells | Monolayer Culture | α-glycerophosphate | Accelerated spontaneous calcification and formation of hydroxyapatite crystals. | nih.gov |

| Chinese Hamster Ovary (CHO) Cells | Suspension Culture | Basal media with and without β-glycerol phosphate (BGP) | Removal of BGP from basal media reduced basic variants of a fusion protein without affecting titer. | tandfonline.com |

| Human Bone Marrow Stem Cells (hMSCs) | Silk Fibroin Scaffolds | Glycerol (B35011) phosphate conjugation on scaffold | Provided nucleation sites for hydroxyapatite mineralization, enhancing cell viability. | acs.org |

These findings underscore the role of glycerophosphate as a key modulating component in culture media, enabling the control of complex cellular processes such as differentiation and biomineralization. The optimization of its use is crucial for advancing biomaterial design and tissue engineering applications.

Mechanisms of Ion Donation and Buffering Capacity in Biological Environments

This compound serves two primary functions in biological environments: it acts as a source of calcium and phosphate ions and provides significant pH buffering capacity. globalcalcium.comresearchgate.net Its utility in these roles stems from its chemical structure and solubility, which is greater than that of inorganic calcium phosphate, allowing for more effective ion delivery. globalcalcium.comnih.govatamankimya.com

Ion Donation: When introduced into an aqueous or biological environment, this compound dissociates to release calcium ions (Ca²⁺) and glycerophosphate ions. patsnap.com The glycerophosphate ion can then be hydrolyzed, often by enzymes like alkaline phosphatase present in the local environment, to release inorganic phosphate (Pi) and glycerol. nih.govmdpi.com This enzymatic release is a key feature in biomaterial and cell culture applications, as it allows for a controlled, localized increase in phosphate concentration. nih.gov

The donated calcium and inorganic phosphate ions are vital components for mineralization processes, such as the formation of hydroxyapatite, the primary mineral component of bone and teeth. researchgate.netnih.gov By elevating the local concentrations of these ions in environments like dental plaque or cell culture media, this compound supports the maintenance and remineralization of mineralized tissues. globalcalcium.comdrugbank.com This mechanism is fundamental to its application in biomimetic systems that aim to replicate natural mineralization processes. nih.gov

Buffering Capacity: The buffering capacity of this compound is primarily attributed to the phosphate component released upon dissociation. globalcalcium.comnih.gov Phosphate can act as a pH buffer by accepting hydrogen ions (H⁺), thereby resisting decreases in pH. atamankimya.comdrugbank.com This is particularly relevant in environments prone to acidification, such as dental plaque following sucrose (B13894) consumption. globalcalcium.comnih.gov

The mechanism involves the protonation of the phosphate ion in a stepwise manner. The phosphate ion (PO₄³⁻) can accept up to three hydrogen ions, forming dihydrogen phosphate (H₂PO₄⁻) and phosphoric acid (H₃PO₄). globalcalcium.comatamankimya.comdrugbank.com The intermediate species, such as biphosphate (HPO₄²⁻) and dihydrogen phosphate (H₂PO₄⁻), are amphoteric, meaning they can act as both weak acids and weak bases, allowing them to buffer against both acidic and alkaline shifts. globalcalcium.comnih.govdrugbank.com This action helps to maintain a more stable pH, which is critical for preventing the demineralization of tooth enamel, a process that accelerates at a critical pH of about 5.5. researchgate.netopendentistryjournal.com

The table below illustrates the buffering reactions of the phosphate ion.

| Reactant | Reaction | Product | pH Condition |

| Phosphate (PO₄³⁻) | PO₄³⁻ + H⁺ ⇌ HPO₄²⁻ | Biphosphate | Basic/Neutral |

| Biphosphate (HPO₄²⁻) | HPO₄²⁻ + H⁺ ⇌ H₂PO₄⁻ | Dihydrogen Phosphate | Neutral/Slightly Acidic |

| Dihydrogen Phosphate (H₂PO₄⁻) | H₂PO₄⁻ + H⁺ ⇌ H₃PO₄ | Phosphoric Acid | Acidic |

This buffering action, combined with its ability to elevate calcium and phosphate levels, makes this compound a multifunctional compound in designing advanced biomaterials and creating bio-mimetic systems that interact favorably with biological environments. researchgate.net

Advanced Research Methodologies and Theoretical Approaches

Spectroscopic Characterization Techniques for Material Composition and Structure

Spectroscopic methods are instrumental in elucidating the molecular structure and composition of calcium glycerophosphate. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy offer complementary information on the vibrational modes of the molecule, providing a characteristic "fingerprint." nih.govnih.gov

FTIR spectroscopy is a powerful technique for identifying the functional groups present in this compound. The analysis of FTIR spectra reveals characteristic absorption bands corresponding to specific molecular vibrations. nih.govnih.gov For instance, the presence of phosphate (B84403) groups (-PO₄³⁻) is indicated by asymmetric vibrations observed around 1080 cm⁻¹ and 997 cm⁻¹. mdpi.com Additionally, stretching vibrations of C-O groups and bending vibrations of C=C bonds are also identifiable. mdpi.com

When this compound is incorporated into other materials, such as polyurethanes, FTIR can confirm its presence and interaction. For example, in polyurethane composites, differences in band intensities between 1462–945 cm⁻¹ can indicate the presence of this compound molecules within the polymer system. nih.gov The technique can also reveal changes in hydrogen bonding within the material due to the addition of this compound. nih.gov

Table 1: Characteristic FTIR Peaks for this compound and Associated Functional Groups

| Wavenumber (cm⁻¹) | Vibrational Mode / Functional Group | Reference |

|---|---|---|

| 3600–3000 | N-H stretching vibrations | mdpi.com |

| 3293–3273 | N-H stretching vibrations | mdpi.com |

| 2159, 2023, 1976 | Repeating peaks in colloidal systems | mdpi.com |

| 1125 | C-O stretching vibrations | mdpi.com |

| 1080, 997 | Asymmetric -PO₄³⁻ group vibrations | mdpi.com |

| 730-770 | P-O bond in P₂O₇ group | researchgate.netromj.org |

This table is interactive. Click on the headers to sort the data.

Raman spectroscopy provides complementary information to FTIR by detecting vibrational modes that are Raman-active. This technique is particularly useful for analyzing the mineral components of complex systems. nih.gov In the context of this compound, Raman spectroscopy can identify the phosphate (PO₄³⁻) and carbonate (CO₃²⁻) groups, with characteristic peaks around 960 cm⁻¹ and 1070 cm⁻¹, respectively. nih.gov

Studies have shown that Raman spectroscopy can be used to monitor the mineralization process in real-time, identifying transient mineral species. umass.edu For example, during the initial stages of mineralization, an OCP-like phase can be detected by a main phosphorus-oxygen stretch at 955 cm⁻¹ and an additional band between 1010-1014 cm⁻¹. colab.ws The technique is sensitive enough to distinguish between different calcium phosphate phases, such as hydroxyapatite (B223615) and tricalcium phosphate. nih.gov When combined with chemometrics, Raman spectroscopy can extract detailed structural and compositional information from complex material/tissue interfaces. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Morphological and Microstructural Analysis

Microscopy techniques are essential for visualizing the morphology and microstructure of this compound, from the particle level down to the nanoscale.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and morphology of this compound particles and materials containing it. mdpi.commdpi.com SEM images have shown that this compound particles can exhibit a spherical shape with sizes in the micrometer range, for instance, between 6.754–7.952 μm. mdpi.com When incorporated as a modifier in materials like polyurethanes, SEM can reveal how it is distributed within the matrix. nih.govmdpi.com For example, it has been observed that some this compound may not fully react and can be enclosed in the polymer matrix as filler. nih.govmdpi.com

SEM is also a valuable tool for studying the effects of this compound on biological structures, such as dental biofilms. nih.gov It can reveal changes in the biofilm structure, like a reduction in spaces between cells, which may be due to the formation of calcium bridges. nih.gov In biomineralization studies, SEM is used to observe the formation of mineral deposits on various scaffolds. researchgate.netspandidos-publications.com

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the characterization of the internal structure and nanoscale features of materials. TEM is particularly useful for analyzing this compound at the nano level, such as in nanocomposites. mdpi.comnih.gov For example, in silver-calcium glycerophosphate nanocomposites, TEM can visualize spherical silver nanoparticles decorating the surface of this compound microparticles. mdpi.comnih.gov

TEM is also instrumental in studying the early stages of biomineralization. Liquid-phase TEM can continuously monitor the mineralization process in real-time, providing direct evidence that calcium phosphate mineralization can occur via particle attachment at the nanoscale. d-nb.info This technique has been used to observe the formation of amorphous calcium phosphate nanowires. rsc.org

Scanning Electron Microscopy (SEM)

Dynamic and Kinetic Studies of Biochemical and Biomineralization Processes

Understanding the dynamic behavior and kinetics of this compound is crucial for its application in biochemical and biomineralization contexts.

This compound serves as an organic phosphate source in many biological mineralization processes. frontiersin.orgopendentistryjournal.com In these systems, enzymes like alkaline phosphatase (ALP) play a key role by hydrolyzing the glycerophosphate to release phosphate ions. frontiersin.orgnih.gov This enzymatic release increases the local supersaturation of calcium and phosphate ions, leading to the nucleation and growth of calcium phosphate minerals. frontiersin.orgnih.gov

Kinetic studies, often employing techniques like dynamic and static light scattering, can follow the mineralization process in real-time. researchgate.net These studies help to understand the influence of various factors, such as the presence of inhibitors like magnesium ions, on the nucleation and growth of crystals. researchgate.net The kinetics of mineralization can be significantly different in enzyme-controlled systems compared to non-enzymatic precipitation. nih.gov For example, the Avrami nucleation theory has been applied to describe the structural changes during the sol-gel phase transition in colloidal systems containing this compound. mdpi.com Research has shown that the addition of this compound can accelerate mineralization and influence the type of calcium phosphate phase that forms. nih.govresearchgate.net For instance, in some in vitro models, it promotes the formation of an octacalcium phosphate-like transient phase. umass.educolab.ws

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) for Real-time Monitoring

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are non-invasive optical techniques used to characterize particles in a solution. unchainedlabs.com DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. mdpi.comuni-saarland.de Analysis of these fluctuations provides information on the diffusion coefficient of the particles, which can then be used to determine their hydrodynamic radius. uni-saarland.denih.gov This makes DLS a standard technique for determining the size and size distribution of nanoparticles, colloids, and macromolecules in liquid dispersions. mdpi.comnih.gov

SLS, in contrast, measures the time-averaged intensity of scattered light as a function of the scattering angle. unchainedlabs.com This provides information about the weight-average molecular weight (Mw), radius of gyration (Rg), and the second virial coefficient (A2), which describes particle-solvent interactions. unchainedlabs.comlcms.cz

Real-time monitoring using these techniques is particularly valuable. For instance, flow-cell coupled DLS allows for the continuous measurement of nanoparticle size during their synthesis, offering insights into nucleation and growth mechanisms. mdpi.com Continuous transmittance monitoring can also be integrated to provide immediate feedback on processes like sedimentation or agglomeration. anton-paar.com In the context of this compound, these methods can be applied to:

Monitor Mineralization: Track the early stages of amorphous calcium phosphate precipitation from supersaturated solutions, observing the coagulation and growth of primary particles in real-time. uu.nl

Analyze Polymer Gelation: Observe the aggregation of polymer chains, such as chitosan (B1678972), as they form a hydrogel network in the presence of this compound. mdpi.comnih.gov

Assess Stability: Evaluate the stability of formulations containing this compound by detecting changes in particle size that may indicate aggregation or degradation over time. nih.gov

Real-time Measurement of Enzyme Activity and pH Evolution

This compound serves as an organic phosphate source and a substrate for various enzymes, most notably alkaline phosphatase (ALP). ahajournals.orgacs.org The enzymatic hydrolysis of the glycerophosphate moiety by ALP releases inorganic phosphate (Pi) ions. ahajournals.orgacs.org This enzymatic action is a cornerstone of biomineralization processes, and its real-time monitoring provides critical kinetic data.

Enzyme Activity: The activity of enzymes like ALP can be monitored by measuring the rate of product formation (inorganic phosphate) or the disappearance of the substrate (glycerophosphate). frontiersin.org In studies involving biomimetic vesicles, the encapsulation of ALP allows for controlled, enzyme-activated mineralization. acs.org The release of calcium and phosphate ions from this compound can be tracked, with enzyme-catalyzed kinetics confirming the regulation of apatite crystallization. acs.org Research on vascular smooth muscle cells has shown that β-glycerophosphate is a critical factor in inducing calcification, a process dependent on ALP activity. ahajournals.org The functional significance of ALP was confirmed by demonstrating that its specific inhibition dose-dependently prevented this calcification. ahajournals.org

pH Evolution: The hydrolysis of this compound and the subsequent precipitation of calcium phosphate minerals can lead to changes in the local pH. Monitoring pH evolution in real-time is essential for understanding the thermodynamics and kinetics of these reactions. For example, in studies of dental biofilms, this compound has been shown to increase the buffering capacity of the biofilm, maintaining the pH above the critical range for enamel demineralization. clinicaltrials.gov The influence of this compound, with and without fluoride (B91410), on the pH of dual-species biofilms has been evaluated, showing that it can promote a higher pH even after exposure to sucrose (B13894). nih.gov This effect is attributed to the increased concentration of calcium and phosphorus in the biofilm. nih.gov

| Experimental System | Monitored Parameter | Key Finding with this compound |

| Dental Biofilm | Biofilm pH | Increased buffering capacity, maintaining pH above the critical demineralization range. clinicaltrials.gov |

| Dual-species Biofilm | Medium pH, Ca and P concentrations | Promoted an increase in the pH of the medium, even after sucrose exposure. nih.gov |

| Biomimetic Vesicles | Inorganic phosphate (Pi) and Ca2+ levels | Self-activated ALP hydrolyzed CaGP, leading to a supersaturated microenvironment for mineralization. acs.org |

| Vascular Smooth Muscle Cells | Calcium deposition | β-glycerophosphate was the most important factor for inducing calcification via an ALP-dependent mechanism. ahajournals.org |

Systems Biology and 'Omics' Integration for Metabolic Pathway Elucidation